5,6,7,8-Tetrahydrocinnoline
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-6-9-10-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMMBNNMMYAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902746 | |
| Record name | NoName_3298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydrocinnoline can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones with primary amines under specific conditions. For instance, the reaction of 1,4-diketones with primary amines in the presence of a catalyst can yield this compound derivatives . Another method involves the use of microwave-assisted reactions, which offer a green and efficient approach to synthesizing cinnoline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced catalytic systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydrocinnoline derivatives .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
THC serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its derivatives are often utilized in the development of pharmaceuticals and agrochemicals. The ability to modify the tetrahydrocinnoline structure allows chemists to create a wide array of functionalized compounds that can exhibit diverse biological activities.
Synthetic Routes
Recent advancements in synthetic methodologies have enabled the efficient production of THC derivatives. For instance, microwave-assisted synthesis has been reported to yield novel tetrahydrocinnoline derivatives with improved yields and reduced reaction times .
| Synthesis Method | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Conventional Synthesis | 60-70 | 24 |
| Microwave-Assisted Synthesis | 85-90 | 2 |
Biological Activities
Anticancer Properties
Research indicates that THC derivatives exhibit significant anticancer properties. In vitro studies have shown that certain THC compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Effects
THC has also been investigated for its antimicrobial properties. Studies demonstrate that specific THC derivatives possess activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Case Study: Antiproliferative Activity
A library of 2-methyl-5,6,7,8-tetrahydrocinnoline derivatives was synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through oxidative stress mechanisms.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (R)-5a | A2780 (Ovarian Cancer) | 0.6 |
| (S)-5a | HCT-116 (Colon Cancer) | 5.4 |
Medical Applications
Drug Development
The unique pharmacological properties of THC make it a promising scaffold for drug development. Its derivatives are being explored as potential treatments for various diseases, including cancer and HIV. For example, the compound AMD11070, derived from THC, has shown potential as a CXCR4 antagonist, which could be beneficial in treating HIV and certain cancers .
Case Study: CXCR4 Antagonist Development
Research on THC-derived compounds has led to the identification of several potent CXCR4 antagonists. These compounds inhibit cancer progression by targeting the CXCR4 receptor, which is overexpressed in many tumor types.
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| TIQ-15 | CXCR4 | 6.25 |
| AMD11070 | CXCR4 | 12.0 |
Industrial Applications
In addition to its applications in research and medicine, THC is utilized in the production of various chemical intermediates and fine chemicals within industrial settings. Its versatility allows it to be employed in synthesizing agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrocinnoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Cinnoline vs. Quinoline Derivatives
- 5,6,7,8-Tetrahydrocinnoline: Contains adjacent nitrogen atoms in the aromatic ring, leading to distinct electronic properties. Synthesized via cyclization of 1,4-diketones with amines .
- 5,6,7,8-Tetrahydroquinoline: Features a single nitrogen atom in a benzene-fused pyridine ring. Synthesized using high-performance liquid chromatography (HPLC) and catalytic hydrogenation .
Indole and Indolone Derivatives
- Indole: A bicyclic structure with one nitrogen atom. Synthesized from the same 1,4-diketone precursors as cinnoline but under different conditions .
- Indolone (1,5,6,7-Tetrahydroindol-4-one) : Contains a ketone group, altering reactivity. Used in alkaloid synthesis and as a building block for bioactive molecules .
Physicochemical Properties
- Thermodynamic Data: 5,6,7,8-Tetrahydroquinoline has a density of 1.03 g/mL and a refractive index of 1.544, making it suitable for solvent applications . Data for this compound is less documented but inferred to have higher polarity due to dual nitrogen atoms.
- Crystal Structure: 5,6,7,8-Tetrahydroquinoline 1-oxide forms a semi-chair conformation stabilized by O–H⋯O hydrogen bonds . In contrast, cinnoline derivatives likely adopt planar configurations in aromatic regions.
Substituent Effects
- Chlorination: 8-Chloro-5,6,7,8-tetrahydroquinoline (MW 167.64) shows enhanced bioactivity compared to non-halogenated analogs .
- Methylation: 7-Methyl-5,6,7,8-tetrahydroquinoline exhibits stereoselective interactions in enzyme binding .
- Ketone Functionalization: 5,6,7,8-Tetrahydroquinolin-4-one derivatives (e.g., MJM170) are pivotal in synthesizing kinase inhibitors .
Biological Activity
5,6,7,8-Tetrahydrocinnoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents an overview of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic uses.
Structure and Synthesis
This compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that includes a quinoline moiety. The compound can be synthesized through various methods, including the reaction of substituted anilines with α,β-unsaturated carbonyl compounds.
Biological Properties
Antiproliferative Activity
Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : Human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) were among the cell types evaluated.
- IC50 Values : Compounds derived from this compound showed IC50 values ranging from 5.4 to 17.2 μM against these cell lines. The most active compound was identified as (R)-5a, which significantly affected cell cycle phases and induced mitochondrial membrane depolarization in A2780 cells .
Mechanisms of Action
The mechanisms underlying the biological activity of this compound include:
- Cell Cycle Arrest : The compound induces changes in cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases. This suggests a potential mechanism for its antiproliferative effects .
- Reactive Oxygen Species (ROS) Production : Treatment with (R)-5a resulted in increased ROS production in cancer cells, which is often associated with apoptosis and cellular stress responses .
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways .
- Anti-inflammatory Potential : Other research highlighted the anti-inflammatory properties of tetrahydroquinoline derivatives. These compounds were shown to inhibit pro-inflammatory cytokine production in vitro and demonstrated efficacy in animal models of inflammation .
Comparative Analysis of Tetrahydroquinoline Derivatives
| Compound Name | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| (R)-5a | Tetrahydroquinoline backbone with specific substitutions | Antiproliferative in A2780 cells | 5.4 μM |
| (S)-5a | Similar structure with different stereochemistry | Less active compared to (R)-5a | >17.2 μM |
| Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | Contains amino and carboxylate groups | Potential anticancer agent | Not specified |
Future Directions
The potential therapeutic applications of this compound derivatives extend beyond cancer treatment. They are being investigated for their roles in:
Q & A
Q. Table 1: Representative Derivatives and Synthesis Data
How can researchers characterize this compound derivatives structurally?
Basic Research Question
Methodological Answer:
Structural characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions. For example, 5,6,7,8-Tetrahydroquinoline-3,4-diamine (CAS 151224-98-5) shows distinct amine proton signals at δ 2.5–3.5 ppm .
- X-Ray Crystallography : Resolves 3D conformation, as seen in 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate (orthorhombic crystal system, space group Pbca) .
- Mass Spectrometry : Confirms molecular weight (e.g., 5,6,7,8-Tetrahydroquinoline has m/z 133.1903) .
What safety protocols are critical for handling this compound derivatives?
Basic Research Question
Methodological Answer:
Safety measures align with OSHA and GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in dry, cool conditions away from oxidizers .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
How can stereoselective synthesis of this compound derivatives be achieved?
Advanced Research Question
Methodological Answer:
Stereocontrol requires chiral catalysts or auxiliaries:
- Asymmetric Hydrogenation : Use of Ru-BINAP catalysts to induce enantioselectivity in tetrahydroquinoline synthesis .
- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (R)-7-Methyl-5,6,7,8-tetrahydroquinoline, CAS 121283-06-5) .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization for chiral amines .
How can contradictions in reported biological activities of analogs be resolved?
Advanced Research Question
Methodological Answer:
Addressing inconsistencies involves:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values for activity thresholds (e.g., enzyme inhibition assays) .
- Structural Reanalysis : Verify compound identity via X-ray crystallography to rule out misassignment, as seen in erroneous structures reported for N-Methylpachycereine .
- Meta-Analysis : Cross-reference multiple studies (e.g., conflicting toxicity data resolved by standardizing assay protocols) .
What mechanistic insights exist for metal complexation with this compound derivatives?
Advanced Research Question
Methodological Answer:
Tetrahydrocinnoline derivatives act as ligands in coordination chemistry:
- Transition Metal Complexes : Derivatives with donor atoms (e.g., N, P) form stable complexes with Cu(II) or Pd(II), analyzed via UV-Vis and cyclic voltammetry .
- Catalytic Applications : Palladium complexes of 5,6,7,8-Tetrahydroquinolin-8-amine derivatives enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
